(E)-1-methyl-N'-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide
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Overview
Description
“(E)-1-methyl-N’-(2,4,5-trimethoxybenzylidene)-1H-indole-3-carbohydrazide” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides of the double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carbohydrazide group, and a benzylidene group with three methoxy substituents . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the indole ring and the methoxy groups in this compound would likely influence its solubility, melting point, and other physical and chemical properties .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of similar carbohydrazides have been extensively studied. For instance, Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound structurally related to the one . They employed spectroscopic methods like FT-IR, NMR, and ESI-MS, and confirmed the (E)-configuration through single-crystal X-ray diffraction (Karrouchi et al., 2021).
Potential Therapeutic Applications
- Farghaly et al. (2012) and Mirfazli et al. (2018) highlighted the synthesis of indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives using a structurally similar compound. These derivatives were evaluated for their antineoplastic activity, indicating the potential therapeutic applications of such compounds in cancer research (Farghaly et al., 2012); (Mirfazli et al., 2018).
Molecular Docking Studies
- Karrouchi et al. (2021) also conducted molecular docking studies between their synthesized compound and 4AMJ protein. These studies revealed the compound's potential as an anti-diabetic agent, suggesting that similar carbohydrazides might have applications in diabetes research (Karrouchi et al., 2021).
Antioxidant and Antimicrobial Properties
- Bingul et al. (2019) synthesized a range of novel indole-2-carbohydrazides and evaluated their antioxidant and antimicrobial properties. This study highlights the potential of carbohydrazides in developing agents with antioxidant and antimicrobial activities (Bingul et al., 2019).
Structural Analysis and Theoretical Studies
- Alotaibi et al. (2018) and other researchers have focused on the structural elucidation of similar compounds using X-ray diffraction, NMR spectroscopy, and theoretical calculations, contributing to our understanding of the molecular structure and properties of such compounds (Alotaibi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23-12-15(14-7-5-6-8-16(14)23)20(24)22-21-11-13-9-18(26-3)19(27-4)10-17(13)25-2/h5-12H,1-4H3,(H,22,24)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBCVWFZPYGSIA-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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